Cas no 2305202-74-6 (D-Alanine, N-methyl-, ethyl ester, hydrochloride (1:1))

2305202-74-6 structure
상품 이름:D-Alanine, N-methyl-, ethyl ester, hydrochloride (1:1)
CAS 번호:2305202-74-6
MF:C6H14ClNO2
메가와트:167.633861064911
CID:6547852
D-Alanine, N-methyl-, ethyl ester, hydrochloride (1:1) 화학적 및 물리적 성질
이름 및 식별자
-
- D-Alanine, N-methyl-, ethyl ester, hydrochloride (1:1)
-
- 인치: 1S/C6H13NO2.ClH/c1-4-9-6(8)5(2)7-3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1
- InChIKey: ONRCQWWOUUVQMT-NUBCRITNSA-N
- 미소: C(OCC)(=O)[C@@H](C)NC.[H]Cl
D-Alanine, N-methyl-, ethyl ester, hydrochloride (1:1) 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6758616-0.1g |
ethyl (2R)-2-(methylamino)propanoate hydrochloride |
2305202-74-6 | 95.0% | 0.1g |
$252.0 | 2025-03-13 | |
Enamine | EN300-6758616-2.5g |
ethyl (2R)-2-(methylamino)propanoate hydrochloride |
2305202-74-6 | 95.0% | 2.5g |
$1428.0 | 2025-03-13 | |
1PlusChem | 1P028PXT-1g |
ethyl(2R)-2-(methylamino)propanoatehydrochloride |
2305202-74-6 | 95% | 1g |
$962.00 | 2024-05-24 | |
1PlusChem | 1P028PXT-5g |
ethyl(2R)-2-(methylamino)propanoatehydrochloride |
2305202-74-6 | 95% | 5g |
$2670.00 | 2024-05-24 | |
Aaron | AR028Q65-100mg |
ethyl(2R)-2-(methylamino)propanoatehydrochloride |
2305202-74-6 | 95% | 100mg |
$372.00 | 2025-02-17 | |
Aaron | AR028Q65-250mg |
ethyl(2R)-2-(methylamino)propanoatehydrochloride |
2305202-74-6 | 95% | 250mg |
$522.00 | 2025-02-17 | |
Aaron | AR028Q65-500mg |
ethyl(2R)-2-(methylamino)propanoatehydrochloride |
2305202-74-6 | 95% | 500mg |
$808.00 | 2025-02-17 | |
Aaron | AR028Q65-2.5g |
ethyl(2R)-2-(methylamino)propanoatehydrochloride |
2305202-74-6 | 95% | 2.5g |
$1989.00 | 2025-02-17 | |
1PlusChem | 1P028PXT-50mg |
ethyl(2R)-2-(methylamino)propanoatehydrochloride |
2305202-74-6 | 95% | 50mg |
$262.00 | 2024-05-24 | |
Aaron | AR028Q65-50mg |
ethyl(2R)-2-(methylamino)propanoatehydrochloride |
2305202-74-6 | 95% | 50mg |
$256.00 | 2025-02-17 |
D-Alanine, N-methyl-, ethyl ester, hydrochloride (1:1) 관련 문헌
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
2305202-74-6 (D-Alanine, N-methyl-, ethyl ester, hydrochloride (1:1)) 관련 제품
- 57233-39-3(1-(2,6-dimethylpiperidin-1-yl)propan-1-one)
- 53917-01-4(1-(4-Methoxyphenyl)-2-butanone)
- 899750-34-6(7-fluoro-3-{(pyridin-3-yl)methylsulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 2098006-22-3(methyl 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidate)
- 1100203-57-3(2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride)
- 2354469-90-0(tert-butyl N-(4-nitro-2-sulfamoylphenyl)carbamate)
- 2248369-40-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-difluoroethyl)piperidine-4-carboxylate)
- 1160246-22-9(7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid)
- 2138291-08-2(1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one)
- 220904-99-4(Raf inhibitor 2)
추천 공급업체
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약
